molecular formula C17H16O3 B028998 BENZYL 2-OXO-4-PHENYLBUTYRATE CAS No. 84688-29-9

BENZYL 2-OXO-4-PHENYLBUTYRATE

Cat. No.: B028998
CAS No.: 84688-29-9
M. Wt: 268.31 g/mol
InChI Key: PUVAQZVULKCPHQ-UHFFFAOYSA-N
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Description

The interest in this molecule stems from its structural characteristics, which allow it to participate in various chemical reactions, leading to the formation of diverse products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Benzyl 2-oxo-4-phenylbutanoate can be achieved through the benzylation of 1,3-dicarbonyl compounds. An efficient method for this transformation involves the use of iron chloride hexahydrate as a catalyst under mild conditions. Another approach involves the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to ®-2-hydroxy-4-phenylbutanoate with carbonyl reductases, which offers high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Industrial Production Methods

Industrial production methods for Benzyl 2-oxo-4-phenylbutanoate often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalytic processes is also explored for industrial applications due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-4-phenylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include iron chloride hexahydrate for benzylation, carbonyl reductases for biocatalytic reduction, and various oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include ®-2-hydroxy-4-phenylbutanoate, carboxylic acids, and various substituted derivatives .

Scientific Research Applications

Benzyl 2-oxo-4-phenylbutanoate exhibits diverse applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as a precursor for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are important drugs for managing hypertension.

    Industry: The compound is used in material science and other industrial applications due to its unique properties and reactivity.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. For instance, as a precursor for ACE inhibitors, it plays a role in inhibiting the formation of angiotensin II, a vasoconstrictor, thereby lowering blood pressure . The compound’s structural characteristics allow it to participate in various biochemical pathways, leading to its diverse effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Benzyl 2-oxo-4-phenylbutanoate include:

  • Ethyl 2-benzoyl-4-oxo-4-phenylbutanoate
  • Methyl 3-bromo-4-oxo-4-phenylbutanoate
  • Benzyl 2,3-dibenzyl-4-phenylbutanoate

Uniqueness

Its ability to serve as a precursor for ACE inhibitors further highlights its significance in medicinal chemistry .

Properties

IUPAC Name

benzyl 2-oxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVAQZVULKCPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593196
Record name Benzyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84688-29-9
Record name Benzyl 2-oxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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